(S)-3-Aminopentanenitrile
Overview
Description
(S)-3-Aminopentanenitrile is an organic compound with the molecular formula C5H10N2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Aminopentanenitrile can be synthesized through several methods. One common approach involves the reaction of (S)-3-aminopentanoic acid with a dehydrating agent such as thionyl chloride, which converts the carboxylic acid group into a nitrile group. Another method involves the reductive amination of 3-pentynenitrile using a chiral amine and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 3-pentynenitrile in the presence of a chiral catalyst. This method ensures high enantioselectivity, yielding the desired (S)-enantiomer with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
(S)-3-Aminopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-3-Aminopentanenitrile depends on its specific application. In biological systems, it may act as a precursor to active compounds that interact with molecular targets such as enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
®-3-Aminopentanenitrile: The enantiomer of (S)-3-Aminopentanenitrile, with similar chemical properties but different biological activities.
3-Aminobutanenitrile: A shorter-chain analogue with different reactivity and applications.
3-Aminopropanenitrile: Another shorter-chain analogue with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its analogues
Properties
IUPAC Name |
(3S)-3-aminopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPLRDSFQDFLX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639804-64-1 | |
Record name | 3-Aminopentanenitrile, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639804641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINOPENTANENITRILE, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8764I890I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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